An In-Depth Technical Guide to (R)-(+)-Celiprolol-d9 Hydrochloride
An In-Depth Technical Guide to (R)-(+)-Celiprolol-d9 Hydrochloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (R)-(+)-Celiprolol-d9 Hydrochloride, a deuterated isotopologue of the cardioselective β-adrenergic blocker, Celiprolol. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.
Chemical and Physical Properties
(R)-(+)-Celiprolol-d9 Hydrochloride is a stable, isotopically labeled form of (R)-(+)-Celiprolol Hydrochloride, primarily used as an internal standard in pharmacokinetic and metabolic studies. The incorporation of nine deuterium atoms provides a distinct mass shift, facilitating its use in mass spectrometry-based analytical methods.
Table 1: Chemical Identifiers and Properties of (R)-(+)-Celiprolol-d9 Hydrochloride
| Property | Value | Source(s) |
| Chemical Name | (R)-3-(3-acetyl-4-(2-hydroxy-3-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)propoxy)phenyl)-1,1-diethylurea hydrochloride | [1] |
| Molecular Formula | C₂₀H₂₄D₉N₃O₄ · HCl | [2] |
| Molecular Weight | 425.02 g/mol | [2] |
| CAS Number | 1330045-90-3 | [1] |
| Synonyms | N'-[3-Acetyl-4-[(2R)-3-[(1,1-dimethylethyl-d9)amino]-2-hydroxypropoxy]phenyl]-N,N-diethylurea Hydrochloride | [1] |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | |
| Storage Conditions | 2-8°C |
Note on CAS Numbers: The CAS number 1330045-90-3 is specific to the (R)-(+)- enantiomer of Celiprolol-d9 Hydrochloride[1][3]. The CAS number 1215535-20-8 is also associated with Celiprolol-d9 Hydrochloride but may refer to the racemic mixture or an unspecified stereoisomer[4][5][6][7][8].
Table 2: Physical Properties of Celiprolol Hydrochloride (Non-deuterated)
| Property | Value | Source(s) |
| Melting Point | 120-122 °C | [9] |
| Solubility | H₂O: 2 mg/mL | |
| DMSO: 83 mg/mL | [10][11] | |
| Chloroform: Slightly soluble | [12] | |
| Methanol: Slightly soluble | [12] | |
| Water Solubility (Predicted) | 0.174 mg/mL | [13] |
Experimental Protocols
Proposed Synthesis of (R)-(+)-Celiprolol-d9 Hydrochloride
A specific, detailed experimental protocol for the synthesis of (R)-(+)-Celiprolol-d9 Hydrochloride is not available in the public domain. However, a plausible synthetic route can be devised based on the known synthesis of Celiprolol and standard deuteration techniques. The key step involves the introduction of the deuterated tert-butylamine moiety.
Overall Synthetic Strategy:
The synthesis would likely follow the established route for Celiprolol, with the modification of using deuterated tert-butylamine in the final step of epoxide ring-opening. A general synthesis of celiprolol hydrochloride has been described, starting from 4-chloronitrobenzene[14].
Key Step: Preparation of tert-Butylamine-d9
-
Method: Direct amination of isobutylene-d8 with ammonia-d3 using a zeolite catalyst would be a potential industrial method, analogous to the non-deuterated synthesis[15].
-
Alternative Laboratory Method: A common laboratory approach for introducing deuterium is through hydrogen-deuterium exchange reactions on the amine group of tert-butylamine using D₂O[16]. For the methyl groups, starting with deuterated precursors for the synthesis of isobutylene would be necessary.
Final Synthetic Step (Epoxide Ring Opening):
The final step would involve the reaction of the chiral epoxide intermediate, (R)-N-[3-acetyl-4-(2,3-epoxypropoxy)phenyl]-N',N'-diethylurea, with tert-butylamine-d9.
Caption: Proposed final step in the synthesis of (R)-(+)-Celiprolol-d9 HCl.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
While a specific protocol for (R)-(+)-Celiprolol-d9 Hydrochloride is not detailed, methods for the analysis of Celiprolol in biological matrices can be readily adapted. A common approach involves reversed-phase HPLC with UV or fluorescence detection. For quantitative analysis using the deuterated standard, tandem mass spectrometry (LC-MS/MS) is the method of choice.
General HPLC Method for Celiprolol Analysis:
-
Column: A C18 or C8 reversed-phase column is typically used[17][18].
-
Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is common[17].
-
Detection: UV detection is often set around 225-237 nm[17]. For higher sensitivity and specificity, fluorescence detection can be employed.
-
Internal Standard: For methods not using the deuterated analog as the standard, other beta-blockers like R-(+)-propranolol have been used[17].
Sample Preparation for Biological Fluids (Plasma/Urine):
-
Protein Precipitation: For plasma samples, deproteinization with acetonitrile is a common first step.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Further purification can be achieved by LLE with solvents like diethyl ether or by using C18 SPE cartridges[19][20].
-
Reconstitution: The extracted and dried sample is typically reconstituted in the mobile phase before injection into the HPLC system[19].
References
- 1. (R)-(+)-Celiprolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]
- 2. (R)-(+)-Celiprolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]
- 3. omsynth.com [omsynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Celiprolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]
- 6. vivanls.com [vivanls.com]
- 7. BioOrganics [bioorganics.biz]
- 8. Celiprolol-d9 Hydrochloride | TargetMol [targetmol.com]
- 9. Celiprolol | C20H33N3O4 | CID 2663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Celiprolol hydrochloride产品说明书 [selleck.cn]
- 12. Celiprolol | 56980-93-9 [m.chemicalbook.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. tert-Butylamine - Wikipedia [en.wikipedia.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. ijcrcps.com [ijcrcps.com]
- 18. Separation of Celiprolol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. chalcogen.ro [chalcogen.ro]
- 20. academic.oup.com [academic.oup.com]
